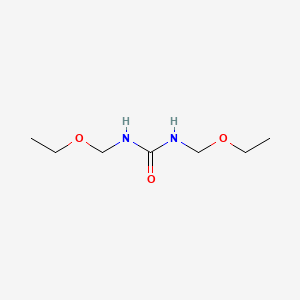

1,3-Bis(ethoxymethyl)urea

Description

Properties

IUPAC Name |

1,3-bis(ethoxymethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3/c1-3-11-5-8-7(10)9-6-12-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGSFCGUHUBUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCNC(=O)NCOCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325709 | |

| Record name | 1,3-bis(ethoxymethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13201-92-8 | |

| Record name | NSC516379 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(ethoxymethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclic Carbonate-Amine Coupling

A widely cited method involves reacting cyclic carbonic acid esters (e.g., ethylene carbonate or propylene carbonate) with primary or secondary amines in the presence of a base. For example, US5902899A demonstrates that symmetric 1,3-disubstituted ureas form efficiently when cyclic carbonates react with amines under catalytic alkali metal alkoxides or trialkylamines. Adapting this to this compound would require ethoxymethylamine () as the amine reactant.

Reaction Conditions:

This method avoids toxic phosgene and minimizes byproducts, making it industrially scalable. However, ethoxymethylamine’s commercial availability is a potential bottleneck, necessitating its prior synthesis via ethanolamine alkylation.

Zeolite-Catalyzed Urea Functionalization

RU2619588C1 describes a high-yield route to 1,3-bis(2-hydroxyethyl)urea using urea and ethylene carbonate with sodium/potassium oxide-containing zeolites. While this produces a hydroxymethyl derivative, the method’s principles can be extended to ethoxymethyl analogs by substituting ethylene carbonate with ethoxy-modified carbonates or introducing ethoxylation steps.

Key Adaptations for Ethoxymethyl Groups:

-

Reactant Modification: Replace ethylene carbonate with ethoxymethyl carbonate ().

-

Post-Synthetic Ethoxylation: Treat 1,3-bis(hydroxymethyl)urea with ethyl bromide () in the presence of .

Optimized Parameters from RU2619588C1:

| Parameter | Value |

|---|---|

| Catalyst | Na/K-zeolite (0.4–5.5 wt.%) |

| Temperature | 140–150°C |

| Molar Ratio (Urea:Carbonate) | 1:2 |

| Yield | Up to 98% (hydroxyethyl analog) |

Two-Step Alkylation of Hydroxymethyl Urea

For laboratories lacking specialized catalysts, a two-step approach may be preferable:

-

Synthesize 1,3-bis(hydroxymethyl)urea via urea-formaldehyde condensation.

-

Ethoxylate the hydroxyl groups using ethyl iodide () and a base.

Step 1: Hydroxymethyl Urea Synthesis

Conditions: Aqueous medium, pH 8–9, 60°C.

Step 2: Ethoxylation

Challenges: Over-alkylation and ether byproduct formation require careful stoichiometry control.

Comparative Analysis of Methods

The table below evaluates the feasibility of each approach for this compound:

Purification and Characterization

Crystallization from poor solvents (e.g., water-acetone mixtures) effectively isolates this compound. Purity is confirmed via:

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(ethoxymethyl)urea undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield urea and ethanol.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxymethyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Urea and ethanol.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

1,3-Bis(ethoxymethyl)urea serves as a critical reagent in organic synthesis. It is utilized as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic chemistry.

Biological Studies

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell walls or inhibiting metabolic pathways essential for microbial survival.

- Antifungal Activity : There is ongoing research into its antifungal properties, making it a candidate for further investigation in treating fungal infections.

Therapeutic Applications

The compound is being explored for its potential therapeutic roles in drug development. Its unique structure allows it to interact with biological molecules, leading to modulation of enzyme activities and other biological effects. Ongoing studies are examining its efficacy in formulations targeting infections or as intermediates in the synthesis of therapeutic agents.

Industrial Applications

In addition to its research applications, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for various industrial processes where durable materials are required.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria. The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Drug Development

Research investigating the use of this compound as an intermediate in drug synthesis highlighted its role in developing new therapeutic agents targeting specific diseases. The compound's ability to modulate enzyme activity was linked to improved efficacy in preliminary trials.

Mechanism of Action

The mechanism of action of 1,3-Bis(ethoxymethyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular components. The exact pathways and molecular targets can vary depending on the specific application and context of use. For example, in antimicrobial studies, it may disrupt the cell membrane or interfere with metabolic processes of the microorganisms.

Comparison with Similar Compounds

3,3-Bis(2-hydroxyethyl)urea

- Structure : Contains two hydroxyethyl (–CH2CH2OH) groups.

- Properties :

- Comparison: The hydroxyethyl groups increase polarity and water solubility compared to the ethoxymethyl substituents in 1,3-Bis(ethoxymethyl)urea.

1,3-Bis(4-chlorophenyl)urea

- Structure : Features two 4-chlorophenyl aromatic rings.

- Properties: Molecular formula: C13H10Cl2N2O Molecular weight: 281.14 g/mol Melting point: 306°C Applications: Potential use in agrochemicals or pharmaceuticals due to aromatic electron-withdrawing groups .

- Comparison :

1,3-Bis[3-(triethoxysilyl)propyl]urea

- Structure : Contains triethoxysilyl (–Si(OCH2CH3)3) groups.

- Properties :

- Comparison :

1,3-Bis(hydroxymethyl)urea

- Structure : Substituted with hydroxymethyl (–CH2OH) groups.

- Properties :

- Comparison :

Data Table: Key Properties of Compared Compounds

Biological Activity

1,3-Bis(ethoxymethyl)urea (CHNO), a compound with significant chemical versatility, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and industrial chemistry.

Chemical Structure and Properties

This compound features a urea core with two ethoxymethyl substituents. This structural configuration contributes to its unique chemical behavior, including enhanced solubility and reactivity compared to other similar compounds.

- Molecular Formula : CHNO

- Molar Mass : 176.21 g/mol

- Density : Approximately 1.13 g/cm³

- Melting Point : 95-100°C

- Boiling Point : 200-220°C

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The ethoxymethyl groups can facilitate penetration through cell membranes, allowing the compound to interact with intracellular targets.

- Enzyme Interaction : Research indicates that this compound may act by inhibiting or activating specific enzymes, thereby modulating biochemical pathways relevant to various physiological processes.

- Hydrogen Bonding : The presence of urea and ethoxymethyl groups allows for the formation of hydrogen bonds with proteins and nucleic acids, influencing their activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for use in pharmaceuticals and personal care products .

| Organism Tested | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| Candida albicans | Low |

- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurochemical signaling .

Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

Enzyme Interaction Studies

In another investigation focused on enzyme inhibition, this compound was tested against acetylcholinesterase using the Ellman method. The results showed a dose-dependent inhibition pattern, indicating that higher concentrations of the compound led to increased enzyme inhibition . This suggests potential applications in treating conditions related to cholinergic dysfunction.

Applications in Research and Industry

This compound serves multiple roles across various sectors:

- Pharmaceutical Development : Ongoing research aims to explore its use as a pharmaceutical intermediate or active ingredient in drug formulations targeting infections and enzyme-related disorders.

- Industrial Chemistry : The compound is utilized in synthesizing polymers and specialty chemicals due to its reactivity and ability to form stable linkages.

Q & A

Q. What methodologies assess the environmental toxicity of this compound degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.